4-(2,5-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine
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Overview
Description
4-(2,5-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a dichlorophenyl group and an ethoxy group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2,5-dichloroaniline with ethyl chloroformate, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the triazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and precise control of temperature and pressure can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of alcohols.
Scientific Research Applications
4-(2,5-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular receptors, leading to changes in cell signaling pathways. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine
- 4-(2,5-Dichlorophenyl)-6-methoxy-1,3,5-triazin-2-amine
- 4-(2,5-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-thiol
Uniqueness
4-(2,5-Dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential for various applications, while the ethoxy group contributes to its solubility and stability.
Properties
CAS No. |
61452-99-1 |
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Molecular Formula |
C11H10Cl2N4O |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)-6-ethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H10Cl2N4O/c1-2-18-11-16-9(15-10(14)17-11)7-5-6(12)3-4-8(7)13/h3-5H,2H2,1H3,(H2,14,15,16,17) |
InChI Key |
ZXMDZEVIUMKJDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)N)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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